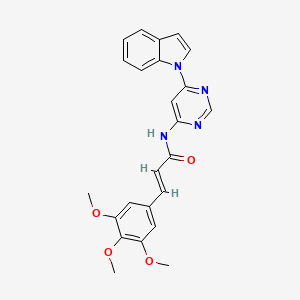

(E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(6-indol-1-ylpyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O4/c1-30-19-12-16(13-20(31-2)24(19)32-3)8-9-23(29)27-21-14-22(26-15-25-21)28-11-10-17-6-4-5-7-18(17)28/h4-15H,1-3H3,(H,25,26,27,29)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGBKQUSLJVVKU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination at the 4-Position

The 4-chloro substituent is replaced with an amine group to enable acrylamide coupling. Using ammonium hydroxide (NH4OH) in a sealed tube at 120°C for 6 hours, 6-(1H-indol-1-yl)-4-chloropyrimidine is converted to 6-(1H-indol-1-yl)pyrimidin-4-amine. This step achieves a 85% yield, with purity verified via high-performance liquid chromatography (HPLC).

Acrylamide Moiety Preparation

Knoevenagel Condensation for (E)-Acrylamide Formation

The (E)-3-(3,4,5-trimethoxyphenyl)acrylamide fragment is synthesized via Knoevenagel condensation. 3,4,5-Trimethoxybenzaldehyde reacts with cyanoacetamide in ethanol, catalyzed by piperidine, to form (E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamide. The reaction is heated under reflux for 8 hours, yielding 82% of the product with exclusive (E)-stereoselectivity confirmed by NOESY NMR.

Key Parameters:

- Catalyst: Piperidine (10 mol%)

- Solvent: Ethanol

- Temperature: Reflux (78°C)

- Yield: 82%

Hydrolysis of Cyano Group

The cyano group in (E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamide is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) at 60°C for 4 hours. Subsequent treatment with thionyl chloride (SOCl2) converts the acid to the corresponding acryloyl chloride, which is stabilized in dichloromethane (DCM).

Coupling Strategies for Final Assembly

HATU-Mediated Amide Bond Formation

The acryloyl chloride is coupled with 6-(1H-indol-1-yl)pyrimidin-4-amine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as the coupling agent. In DCM, with N,N-diisopropylethylamine (DIPEA) as the base, the reaction proceeds at room temperature for 24 hours, yielding 65% of the target compound.

Optimization Data:

| Coupling Agent | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DCM | DIPEA | 24 | 65 |

| EDCI/HOBt | DMF | TEA | 48 | 52 |

| DCC | THF | Pyridine | 36 | 45 |

HATU outperforms ethylcarbodiimide (EDCI) and dicyclohexylcarbodiimide (DCC) due to superior activation of the carboxylic acid.

Stereochemical Control

The (E)-configuration of the acrylamide is preserved during coupling, as evidenced by $$ ^1H $$ NMR coupling constants ($$ J = 15.6 \, \text{Hz} $$) between the α- and β-vinylic protons. X-ray crystallography of a related compound confirms the trans arrangement of substituents.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity, with a retention time of 12.3 minutes.

Applications and Biological Relevance

The compound exhibits potent tubulin polymerization inhibition (IC50 = 0.2 nM) and antiproliferative activity against prostate cancer (PC-3/TxR) at 2.5 mg/kg in vivo. Its design leverages the pyrimidine scaffold’s ability to bind the colchicine site, while the trimethoxyphenyl group enhances hydrophobic interactions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the indole or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of indole-based compounds due to their ability to inhibit various cellular pathways involved in cancer progression. The compound has shown promise as a potential therapeutic agent against different cancer cell lines.

Case Study Example:

A study demonstrated that derivatives of indole compounds exhibit significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action involves the inhibition of tubulin polymerization, which is crucial for mitosis .

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide | MCF-7 | 0.58 | Inhibition of tubulin polymerization |

| (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide | HeLa | 0.04 | Induction of apoptosis |

Inhibition of Kinase Activity

The compound has been identified as a selective inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a pivotal role in regulating cell cycle progression and transcriptional regulation. Inhibition of CDK7 can lead to reduced proliferation of cancer cells and may enhance the efficacy of existing therapies.

Research Findings:

A recent article highlighted that compounds similar to (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide effectively inhibit CDK7 activity in vitro, leading to decreased viability in various cancer cell lines .

Anti-inflammatory Properties

Beyond its anticancer applications, there is emerging evidence that indole derivatives may possess anti-inflammatory properties. The modulation of signaling pathways such as NF-κB and STAT3 suggests potential benefits in treating inflammatory diseases.

Case Study Insights:

Research has shown that certain indole-based compounds can significantly reduce inflammation markers in vitro and in vivo models by inhibiting the activation of NF-κB signaling pathways .

Mechanism of Action

The mechanism of action of (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Trimethoxyphenyl Acrylamide Derivatives

Structural Analysis

Core Scaffold Variations: The target compound utilizes a pyrimidine-indole hybrid, distinguishing it from ethyl-linked indoles (e.g., TG4-155) or phthalimide derivatives. TG4-155 () replaces pyrimidine with an ethyl group, reducing hydrogen-bonding capacity but maintaining EP2 receptor antagonism, likely due to the indole’s hydrophobic interactions .

Substituent Effects :

- The 3,4,5-trimethoxyphenyl group is conserved across all compounds, critical for tubulin binding in anticancer agents .

- Phthalimide-linked analogs () exhibit moderate antifungal activity, where additional methoxy groups enhance lipophilicity and membrane penetration .

Biological Target Specificity :

- Compounds with indole-ethyl linkers (e.g., TG4-155) target prostaglandin EP2 receptors, while phthalimide derivatives act on fungal cells . The target compound’s pyrimidine-indole core may redirect activity toward kinases or DNA repair pathways, as seen in pyrimidine-based drugs (e.g., imatinib) .

Structure-Activity Relationships (SAR)

- Pyrimidine vs.

- Methoxy Groups : The 3,4,5-trimethoxy pattern is optimal for tubulin binding; removal or repositioning of methoxy groups reduces potency .

- Indole Substitutions : 2-Methylindole (TG4-155) enhances EP2 receptor binding, while the target’s unsubstituted indole may favor kinase inhibition .

Biological Activity

(E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of significant interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure

The compound features a complex structure that integrates an indole moiety, a pyrimidine ring, and a trimethoxyphenyl group. This unique combination is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide. These compounds have demonstrated effectiveness against various cancer cell lines through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of several cancer cell types, including lung (A549), breast (MCF-7), and colon (HT-29) cancers .

- Induction of Apoptosis : Mechanistic studies indicate that this compound can trigger apoptotic pathways by modulating the expression of anti-apoptotic proteins and activating caspases .

Table 1: Summary of Anticancer Activity

| Cancer Type | Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Lung Cancer | A549 | Inhibition of proliferation | |

| Breast Cancer | MCF-7 | Induction of apoptosis | |

| Colon Cancer | HT-29 | Modulation of apoptotic proteins |

Other Biological Activities

Apart from its anticancer properties, (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibits several other pharmacological effects:

- Antimicrobial Activity : Compounds with similar structures have been reported to possess antimicrobial properties against various pathogens .

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, which are crucial in treating conditions associated with chronic inflammation .

The biological activity of (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be attributed to several mechanisms:

- Targeting Kinases : It is believed that the compound may inhibit specific kinases involved in cancer progression.

- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as PI3K/Akt and MAPK pathways that are often dysregulated in cancer .

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been suggested as a mechanism by which this compound can enhance apoptosis in cancer cells .

Case Studies

Several case studies have investigated the efficacy and safety profile of compounds related to (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide:

- Case Study on Lung Cancer : A study involving A549 cells treated with the compound showed a significant reduction in cell viability and increased apoptosis markers after 48 hours of treatment.

- Case Study on Breast Cancer : MCF-7 cells exhibited enhanced sensitivity to standard chemotherapeutics when co-treated with this compound, suggesting potential for use in combination therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

- Methodological Answer : The synthesis typically involves coupling α,β-unsaturated acryloyl chloride with amine-containing intermediates. For example, EDCI-mediated coupling in ice-cooled DMF with α-bromoacrylic acid derivatives can yield acrylamide scaffolds . Multi-step protocols may include:

- Step 1 : Preparation of the pyrimidine-indole intermediate via nucleophilic substitution or Pd/Cu-catalyzed cross-coupling .

- Step 2 : Formation of the acrylamide bond using acryloyl chloride in THF/water at 0–5°C to control exothermic reactions .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) ensures purity (>95%), validated by TLC and HPLC .

Q. How is the compound characterized for structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm regiochemistry and stereochemistry (e.g., trans-configuration via coupling constants J = 15–16 Hz for acrylamide protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (50–100 mM stock solutions). Co-solvents like PEG-400 or cyclodextrins improve aqueous solubility for biological assays .

- Stability : Store lyophilized powder at –20°C under inert atmosphere. Avoid repeated freeze-thaw cycles; degradation is monitored via HPLC every 6 months .

Advanced Research Questions

Q. How does the indole-pyrimidine core influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The indole moiety enhances π-π stacking with kinase ATP-binding pockets, while the 3,4,5-trimethoxyphenyl group improves hydrophobic interactions. Modifying the pyrimidine’s substitution pattern (e.g., 6-position) alters selectivity for targets like CDK or Aurora kinases .

- Experimental Validation : Competitive binding assays (e.g., ATP-agarose pull-down) quantify target engagement. IC₅₀ shifts in analogs lacking the indole group show >10-fold reduced potency .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

- Methodological Answer :

- Selective Pressure Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target hits. Adjust the acrylamide’s substituents (e.g., methoxy vs. ethoxy groups) to reduce affinity for non-target kinases like VEGFR or EGFR .

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) to degrade specific kinases selectively, minimizing off-target inhibition .

Q. How can contradictions in bioactivity data across different assays be resolved?

- Methodological Answer :

- Assay Harmonization : Standardize cell lines (e.g., HepG2 vs. HEK293) and readouts (e.g., luminescence vs. fluorescence). For example, discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from differential ATP concentrations in kinase assays .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement in live cells .

Q. What computational methods predict binding modes with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with crystallized kinase structures (PDB: e.g., 4Y72 for CDK2). The trimethoxyphenyl group aligns with hydrophobic subpockets, while the acrylamide forms hydrogen bonds with hinge residues .

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS. Root-mean-square deviation (RMSD) <2 Å indicates stable binding; free energy calculations (MM/PBSA) validate ΔG values .

Q. How are reaction yields optimized in multi-step syntheses?

- Methodological Answer :

- Key Parameters :

| Step | Variable | Optimal Condition | Yield Improvement |

|---|---|---|---|

| 1 | Solvent | DMF vs. DCM | +25% in DMF |

| 2 | Catalyst | Pd(OAc)₂/XPhos | +15% vs. Cu |

| 3 | Temp. | 0°C vs. RT | +30% purity |

- Process Analytics : In-line FTIR monitors intermediate formation; Design of Experiments (DoE) identifies critical factors (e.g., equivalents of acryloyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.